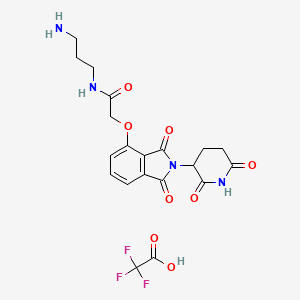

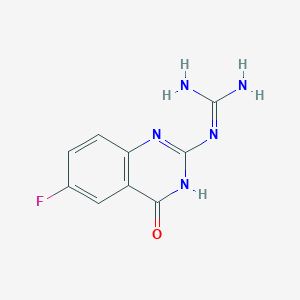

2-(piperazin-1-yl)quinazolin-4(3H)-one dihydrochloride

Übersicht

Beschreibung

2-(piperazin-1-yl)quinazolin-4(3H)-one dihydrochloride is a chemical compound with the CAS Number: 1881328-01-3. It has a molecular weight of 303.19 .

Molecular Structure Analysis

The InChI code for 2-(piperazin-1-yl)quinazolin-4(3H)-one dihydrochloride is1S/C12H14N4O.2ClH/c17-11-9-3-1-2-4-10 (9)14-12 (15-11)16-7-5-13-6-8-16;;/h1-4,13H,5-8H2, (H,14,15,17);2*1H . This code represents the molecular structure of the compound. Unfortunately, specific details such as density, melting point, and boiling point are not available in the current resources .

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmaceutical Utility : The 2-amino-3H-quinazolin-4-one scaffold, which is a part of 2-(piperazin-1-yl)quinazolin-4(3H)-one dihydrochloride, is present in many molecules with physiological significance and pharmaceutical utility. This compound is a key building block in the synthesis of potent antagonists of the fibrinogen receptor (Kornylov et al., 2017).

Anticonvulsant Properties : Research on the condensation of quinazolin-4(3H)-one with piperazines has led to the synthesis of new compounds. These compounds exhibited significant activity against pentylenetetrazol induced seizures, indicating potential anticonvulsant properties (Misra et al., 1978).

Antibacterial Activity : Synthesis and characterization of terazosin hydrochloride drug and its market formulation, derived from a similar compound, have been shown to have antibacterial activities against various bacteria (Kumar et al., 2021).

α1-Adrenoceptor Antagonists : Quinazolinone-piperazine derivatives have been synthesized and evaluated as α1-adrenoceptor antagonists. These compounds have shown promising hypotensive activity in animal models (Abou-Seri et al., 2011).

Antifungal and Antibacterial Activities : Some quinazoline derivatives, including those with piperazine structures, have been synthesized and evaluated for their antifungal and antibacterial activities (Kale & Durgade, 2017).

Corrosion Inhibition : Piperazine-substituted quinazolin-4(3H)-one derivatives have been investigated as corrosion inhibitors for mild steel in acidic environments. They have shown effective corrosion inhibition properties (Chen et al., 2021).

Cytotoxicity Screening : Piperazine-1-carbodithioate derivatives of 2-substituted quinazolin-4(3H)-ones have been synthesized and screened for cytotoxicity against various human cancer cell lines (Cao et al., 2009).

Quality Control in Pharmaceuticals : Research has been conducted on the stability of quinazoline-4(3H)-one derivatives under stress conditions, providing insights useful for quality control in pharmaceutical applications (Gendugov et al., 2021).

Eigenschaften

IUPAC Name |

2-piperazin-1-yl-3H-quinazolin-4-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O.2ClH/c17-11-9-3-1-2-4-10(9)14-12(15-11)16-7-5-13-6-8-16;;/h1-4,13H,5-8H2,(H,14,15,17);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHWKGYRYZWMKAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3C(=O)N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(piperazin-1-yl)quinazolin-4(3H)-one dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,5-Dimethylphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-A]pyrimidin+](/img/structure/B1436841.png)

![2-Oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1436844.png)

![3-(3-Chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL hydro+](/img/structure/B1436850.png)

![4,8-Dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4f]benzotriazole](/img/structure/B1436851.png)

![N-(2-methoxyethyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B1436855.png)